

A Technical Guide to Manganese Oxalate: Formula, Structure, and Experimental Considerations

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Compound of Interest

Compound Name: Manganese oxalate

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This technical guide provides an in-depth overview of **manganese oxalate**, focusing on its chemical formula, molecular structure, and key experimental protocols relevant to its synthesis and characterization. This document is intended to serve as a comprehensive resource for professionals in research and development.

Chemical Formula and Nomenclature

Manganese oxalate is an inorganic compound with the empirical formula MnC_2O_4 .^{[1][2][3]} It is more formally known as manganese(II) oxalate, indicating the +2 oxidation state of the manganese atom.^{[3][4]} This compound is frequently encountered in its hydrated form, most commonly as manganese(II) oxalate dihydrate, with the chemical formula $\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$.^{[4][5]} Other hydrated forms, such as the trihydrate ($\text{MnC}_2\text{O}_4 \cdot 3\text{H}_2\text{O}$), have also been observed.^[1] The naturally occurring mineral form of manganese(II) oxalate dihydrate is known as Lindbergite.^{[1][4]}

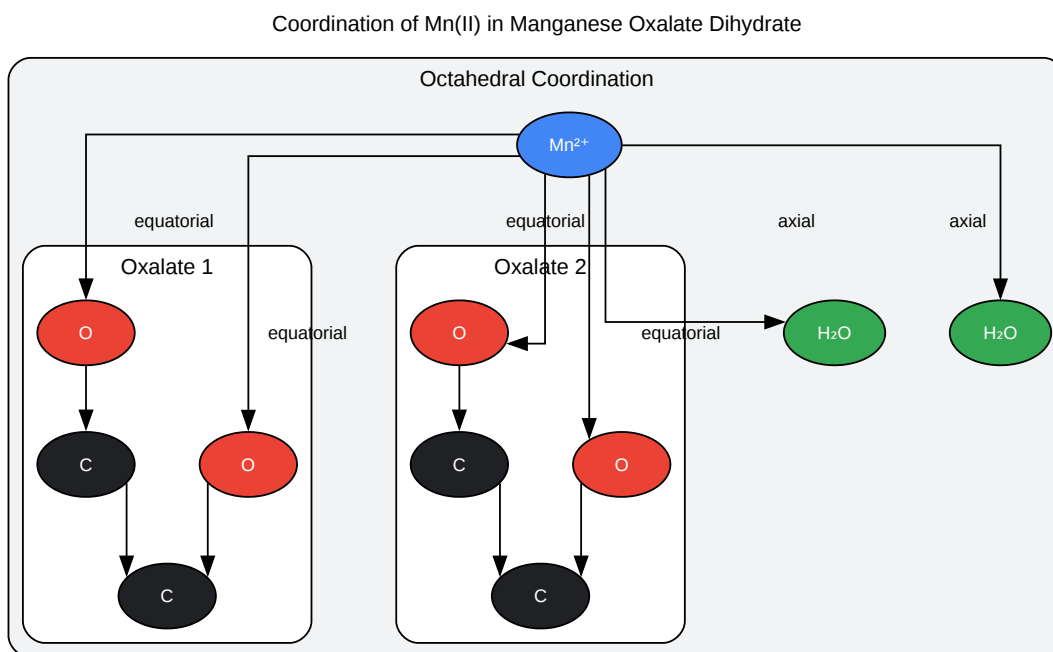
Molecular and Crystal Structure

The structure of **manganese oxalate** is characterized by the coordination of manganese(II) ions with oxalate anions ($\text{C}_2\text{O}_4^{2-}$). The oxalate ion acts as a bidentate ligand, coordinating to the manganese center through two of its oxygen atoms to form a chelate structure.^[4]

In the common dihydrate form ($\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$), the manganese ion is typically in a distorted octahedral coordination environment. The equatorial plane is occupied by oxygen atoms from two oxalate ligands, while the axial positions are occupied by the oxygen atoms of two water molecules.^[7] These coordinated water molecules are crucial for stabilizing the crystal lattice through hydrogen bonding.^[4] The oxalate ions can bridge between manganese centers, leading to the formation of polymeric chains or layers, which then pack into a three-dimensional crystal lattice.^{[4][7]}

Manganese(II) oxalate dihydrate has been reported to crystallize in different polymorphic forms, including a monoclinic (α -phase) and an orthorhombic (γ -phase) system.^{[1][4][7][8]}

Below is a diagram illustrating the coordination environment of the manganese(II) ion in manganese(II) oxalate dihydrate.



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Caption: Coordination of Mn(II) in the dihydrate form.

Physicochemical Properties

Manganese oxalate is a pale pink crystalline solid.^{[1][4]} Its quantitative properties are summarized in the table below.

Property	Value
Molar Mass (Anhydrous)	142.96 g/mol [2]
Molar Mass (Dihydrate)	178.99 g/mol
Density (Anhydrous)	2.43 g/cm ³ at 21.7°C[2]
Density (Dihydrate)	2.453 g/cm ³ [4][9]
Solubility in Water	Insoluble to slightly soluble.[1][4][10] 0.03087 g/100 g at 25°C.[2]
Solubility Product (Ksp)	1.7×10^{-7} (pKsp = 6.77)[1][9]
Melting Point	Decomposes. The dihydrate loses water around 100-150°C.[1][2][4]
Thermal Decomposition	Anhydrous form decomposes at approximately 215°C to MnO, CO, and CO ₂ . [1][11]
Crystal System (α -MnC ₂ O ₄ ·2H ₂ O)	Monoclinic, Space group C2/c[8]
Crystal System (γ -MnC ₂ O ₄ ·2H ₂ O)	Orthorhombic, Space group P2 ₁ 2 ₁ 2 ₁ [1][4]
Unit Cell Parameters (γ -form)	a = 0.6262 nm, b = 1.3585 nm, c = 0.6091 nm[1]

Experimental Protocols

Synthesis of Manganese(II) Oxalate Dihydrate

A common and straightforward method for the synthesis of manganese(II) oxalate dihydrate is through a precipitation reaction.[4][12]

Materials:

- A soluble manganese(II) salt (e.g., manganese(II) chloride, MnCl₂, or manganese(II) acetate, Mn(CH₃COO)₂)
- A soluble oxalate (e.g., sodium oxalate, Na₂C₂O₄, or oxalic acid, H₂C₂O₄)
- Deionized water

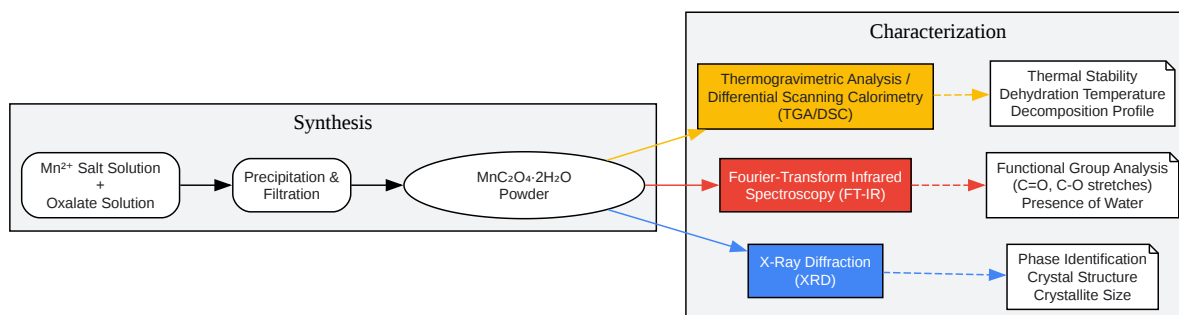
- Ethanol (for washing)

Procedure:

- Prepare Reactant Solutions:
 - Solution A: Dissolve a stoichiometric amount of the manganese(II) salt in deionized water.
 - Solution B: Dissolve a stoichiometric amount of the oxalate source in deionized water.
- Precipitation: Slowly add Solution B to Solution A dropwise while stirring vigorously. A pale pink precipitate of manganese(II) oxalate dihydrate will form immediately. The reaction using manganese chloride and sodium oxalate is as follows: $\text{MnCl}_2 + \text{Na}_2\text{C}_2\text{O}_4 + 2\text{H}_2\text{O} \rightarrow \text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}(\text{s}) + 2\text{NaCl}$ [\[1\]](#)
- Digestion: Continue stirring the mixture for a period (e.g., 10-30 minutes) to allow for complete precipitation and crystal growth.[\[8\]](#)[\[12\]](#)
- Isolation: Filter the precipitate using a Buchner funnel.
- Washing: Wash the collected solid several times with deionized water to remove any soluble byproducts, followed by a final wash with ethanol to facilitate drying.
- Drying: Dry the product in a vacuum oven at a low temperature (e.g., below 80°C) to avoid dehydration.[\[12\]](#)

Characterization Techniques

A typical workflow for the characterization of synthesized **manganese oxalate** is outlined below.



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Caption: Experimental workflow for synthesis and characterization.

- **X-Ray Diffraction (XRD):** This is a primary technique to confirm the crystalline phase of the synthesized material.[4][13] The resulting diffraction pattern can be compared with standard patterns (e.g., from the JCPDS database) to identify the specific polymorph of manganese(II) oxalate dihydrate.[8]
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** FT-IR is used to identify the functional groups present.[4][12] The spectrum of **manganese oxalate** will show characteristic absorption bands for the oxalate C=O and C-O stretching vibrations, as well as broad bands corresponding to the O-H stretching of the water of hydration.
- **Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):** These thermal analysis techniques are employed to study the thermal stability of the compound.[4][14] TGA measures the mass loss as a function of temperature, clearly showing the two-step decomposition: an initial mass loss corresponding to the removal of water molecules (dehydration), followed by a second mass loss at a higher temperature corresponding to the decomposition of the anhydrous oxalate to manganese oxide.[4][11] DSC measures the heat flow and will show endothermic peaks corresponding to these decomposition events.[14]

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